molecular formula C7H5ClN2O2S B12280917 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride

Cat. No.: B12280917
M. Wt: 216.65 g/mol
InChI Key: RHHUYHKECCVVKO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a fused pyrrole-pyridine ring system. The sulfonyl chloride group at position 3 enhances its reactivity, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing receptor antagonists or enzyme inhibitors .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-4-10-6-1-2-9-3-5(6)7/h1-4,10H

InChI Key

RHHUYHKECCVVKO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC=C2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Regioselective Sulfonation

Electrophilic sulfonation at position 3 of the pyrrolopyridine ring is feasible due to the electron-rich pyrrole moiety. Using fuming sulfuric acid (30% SO3), sulfonation proceeds at the most activated position, typically para to the pyrrole nitrogen. For 1H-pyrrolo[3,2-c]pyridine, this corresponds to position 3.

Procedure :

  • Dissolve 1H-pyrrolo[3,2-c]pyridine in chlorobenzene.
  • Add fuming sulfuric acid dropwise at 0°C, then warm to 60°C for 4 hours.
  • Quench with ice water and extract with ethyl acetate to isolate pyrrolo[3,2-c]pyridine-3-sulfonic acid.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl5) in chlorobenzene or trifluoromethylbenzene to yield the sulfonyl chloride:

$$
\text{Pyrrolo[3,2-c]pyridine-3-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{Chlorobenzene, 80°C}} \text{Pyrrolo[3,2-c]pyridine-3-sulfonyl chloride} + \text{H}3\text{PO}_4 + \text{HCl}
$$

Advantages :

  • Avoids hazardous chlorination agents like chlorine gas.
  • High purity (>98%) due to minimal byproduct formation in chlorobenzene.

Limitations :

  • Requires strict moisture control to prevent hydrolysis of PCl5.
  • Sulfonation regioselectivity must be confirmed via NMR or X-ray crystallography.

Alternative Methods

Thiol Oxidation Pathway

A less common approach involves introducing a thiol group at position 3, followed by oxidation:

  • Thiolation :

    • React pyrrolo[3,2-c]pyridine with Lawesson’s reagent to introduce a thiol group.
  • Oxidation to Sulfonyl Chloride :

    • Treat with hydrogen peroxide (H2O2) and hydrochloric acid (HCl) to oxidize the thiol to sulfonyl chloride.

Limitations :

  • Low regioselectivity during thiolation.
  • Over-oxidation to sulfonic acid may occur.

Comparative Analysis of Methods

Method Key Steps Yield (%) Conditions Advantages Limitations
Direct Sulfonation Sulfonation → PCl5 chlorination 70–80 Chlorobenzene, 80°C Scalable, minimal byproducts Moisture-sensitive reagents
Diazotization Amination → Diazotization → Cl2 90–95 -10°C, CuCl catalyst High yield, industrial applicability Hazardous gases, unstable intermediates
Thiol Oxidation Thiolation → H2O2/HCl oxidation 50–60 Reflux in HCl Avoids harsh chlorination Low regioselectivity, over-oxidation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates.

Reaction with Amines

Primary and secondary amines readily displace the chloride atom to yield sulfonamide derivatives. For example:

  • Conditions : Trimethylamine (TEA) or pyridine in dichloromethane (DCM) at 0–25°C.

  • Example : Reaction with benzylamine produces N-benzyl-1H-pyrrolo[3,2-c]pyridine-3-sulfonamide (yield: 85–92%) .

Amine Product Yield Conditions
BenzylamineN-Benzylsulfonamide85–92%DCM, TEA, 25°C, 2h
PiperidineN-Piperidinylsulfonamide78%DCM, pyridine, 0°C, 4h
AnilineN-Phenylsulfonamide65%THF, TEA, reflux, 6h

Reaction with Alcohols

Alcohols react under basic conditions to form sulfonate esters:

  • Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

  • Example : Methanol yields methyl 1H-pyrrolo[3,2-c]pyridine-3-sulfonate (yield: 70–75%) .

Cross-Coupling Reactions

The brominated analog (6-bromo-1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride) participates in palladium-catalyzed couplings, enabling diversification of the pyrrolopyridine core:

Suzuki-Miyaura Coupling

Arylboronic acids react with brominated derivatives to form biaryl compounds:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water (3:1), microwave irradiation at 125°C for 26 minutes.

  • Example : Coupling with phenylboronic acid produces 6-phenyl-1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride (yield: 72–88%) .

Boronic Acid Product Yield Catalyst
Phenylboronic acid6-Phenyl derivative88%Pd(PPh₃)₄
4-Methoxyphenyl6-(4-Methoxyphenyl) derivative76%PdCl₂(dppf)

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Example : Reaction with hydrazine forms pyrazolo[3,4-e]pyrrolo[3,2-c]pyridine sulfonamides, which exhibit antitumor activity .

Hydrolysis Reactions

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid:

  • Conditions : Aqueous NaOH (1M) at 60°C for 1 hour.

  • Yield : 1H-Pyrrolo[3,2-c]pyridine-3-sulfonic acid (93%) .

Key Reaction Mechanisms

  • Nucleophilic Substitution :

    R-NH2+C7H5ClN2O2SBaseR-NHSO2pyrrolopyridine+HCl\text{R-NH}_2 + \text{C}_7\text{H}_5\text{ClN}_2\text{O}_2\text{S} \xrightarrow{\text{Base}} \text{R-NHSO}_2-\text{pyrrolopyridine} + \text{HCl}
  • Suzuki Coupling :

    Ar-B(OH)2+Br-pyrrolopyridine-SO2ClPd catalystAr-pyrrolopyridine-SO2Cl+B(OH)3\text{Ar-B(OH)}_2 + \text{Br-pyrrolopyridine-SO}_2\text{Cl} \xrightarrow{\text{Pd catalyst}} \text{Ar-pyrrolopyridine-SO}_2\text{Cl} + \text{B(OH)}_3

Scientific Research Applications

Pharmaceutical Applications

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride serves as a building block for synthesizing more complex pharmaceutical compounds. Its ability to act as an inhibitor of fibroblast growth factor receptors (FGFRs) highlights its potential therapeutic applications in cancer treatment. Research has indicated that this compound can significantly affect various cancer cell lines, including HeLa, SGC-7901, and MCF-7, demonstrating moderate to excellent antitumor activities in vitro .

Case Studies

  • Inhibition of FGFRs : Studies have shown that 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride effectively inhibits FGFR signaling pathways, which are crucial for tumor growth and angiogenesis. This inhibition leads to reduced cellular proliferation in cancer cells.
  • Colchicine-Binding Site Inhibitors : A series of derivatives based on this compound were synthesized and evaluated for their ability to bind to the colchicine site on tubulin. One particular derivative exhibited potent antitumor activity with IC50 values ranging from 0.12 to 0.21 μM against multiple cancer cell lines. It was found to disrupt tubulin dynamics significantly and induce cell cycle arrest at the G2/M phase .

Biological Research Applications

The compound's reactivity allows it to interact with various biological targets, making it valuable for biological research. Its application extends beyond cancer treatment; it is also being explored for its potential effects on other signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Pyridine-3-sulfonyl Chloride

Molecular Formula: C₅H₄ClNO₂S CAS RN: 16133-25-8 Key Differences:

  • Structure : Lacks the fused pyrrole ring, featuring a simpler pyridine backbone.
  • Applications : Widely used as a sulfonating agent in organic synthesis, but less common in complex drug discovery compared to pyrrolopyridine derivatives .
Property 1H-Pyrrolo[3,2-c]pyridine-3-sulfonyl Chloride Pyridine-3-sulfonyl Chloride
Molecular Formula ~C₈H₅ClN₂O₂S C₅H₄ClNO₂S
Core Structure Fused pyrrole-pyridine Pyridine
Sulfonyl Chloride Position Position 3 Position 3
Medicinal Use Potential High (e.g., receptor antagonism) Moderate (general synthesis)

{1H-Pyrrolo[2,3-b]pyridin-3-yl}methanesulfonyl Chloride

Molecular Formula : C₈H₇ClN₂O₂S
CAS RN : 2228418-60-6
Key Differences :

  • Structure : The sulfonyl chloride is attached via a methylene bridge (-CH₂-) to the pyrrolo[2,3-b]pyridine core, unlike the direct attachment in the target compound.
  • Positional Isomerism : The pyrrolopyridine nitrogen atoms are arranged differently ([2,3-b] vs. [3,2-c]), altering electronic properties and binding affinities in biological systems .
  • Molecular Weight : 230.67 g/mol (vs. ~231 g/mol estimated for the target compound).

1-(4-Methoxybenzyl)-5-[2-(pyridin-3-yl-oxymethyl)pyrrolidine-1-sulfonyl]-1H-indole-2,3-dione

Molecular Formula : C₂₆H₂₅N₃O₆S
CAS RN : 872254-32-5
Key Differences :

  • Complexity : Features a multi-ring system (indole-dione, pyrrolidine, pyridine) with a sulfonyl group on the pyrrolidine ring.
  • Functionality : Designed for specific biological targets (e.g., 5-HT receptors) due to its extended structure, contrasting with the simpler sulfonyl chloride intermediates like the target compound .

Biological Activity

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention for its unique structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride has the molecular formula C₇H₅ClN₂O₂S and a molecular weight of approximately 216.65 g/mol. The compound features a pyrrole ring fused to a pyridine ring with a sulfonyl chloride functional group at the 3-position of the pyridine. This unique arrangement contributes to its reactivity and potential applications in medicinal chemistry and biological research.

Synthesis Methods

The synthesis of 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride can be accomplished through several methods:

  • Reaction with Chlorosulfonic Acid : The compound can be synthesized by reacting 1H-pyrrolo[3,2-c]pyridine with chlorosulfonic acid under controlled conditions.
  • Phosphorus Pentachloride Method : Another method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in solvents like chlorobenzene, leading to the formation of sulfonyl chloride derivatives .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

One of the most notable biological activities of 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride is its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers due to their role in cell proliferation and survival. Research indicates that this compound exhibits significant inhibitory effects on multiple cancer cell lines:

  • Mechanism of Action : The mechanism involves binding interactions with FGFRs, leading to reduced cellular proliferation through enzyme inhibition. This suggests potential therapeutic applications in cancer treatment .

Case Studies

Several studies have evaluated the biological efficacy of 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride:

  • Antitumor Activity : Preliminary investigations demonstrated that compounds derived from this scaffold displayed moderate to excellent antitumor activities against various cancer cell lines. For instance, compounds similar in structure were shown to inhibit breast cancer cell proliferation and induce apoptosis .
  • Comparative Analysis : A comparative analysis of structural analogs revealed that modifications in substituents significantly influenced biological activity. For example, derivatives with specific substitutions exhibited enhanced FGFR inhibitory activity compared to unmodified compounds .

Mechanistic Insights

The interaction studies involving 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride have provided insights into its reactivity with various biological targets:

  • Binding Affinity : The binding affinity for FGFRs suggests that this compound may alter downstream signaling pathways critical for tumor growth and metastasis.
  • Cellular Pathways : Investigations into cellular pathways affected by this compound are ongoing, with early results indicating alterations in pathways related to cell survival and apoptosis .

Summary Table of Related Compounds

Compound NameMolecular FormulaUnique Features
1H-Pyrrolo[2,3-b]pyridine-3-sulfonyl chlorideC₇H₅ClN₂O₂SDifferent ring fusion leading to distinct reactivity
Pyridine-3-sulfonyl chlorideC₅H₄ClNO₂SLacks the fused pyrrole structure; simpler reactivity
2-Aminopyrido[3,2-b]pyrimidine-4-sulfonyl chlorideC₈H₈ClN₅O₂SContains a pyrimidine ring; potential for different biological activity

Q & A

Basic Research Question

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity.
  • PPE : Butyl rubber gloves, ANSI Z87.1 goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
  • Emergency Procedures : Eye contact requires 15-minute flushing with saline; inhalation demands immediate oxygen therapy .

How can isotopic labeling (e.g., 34S^{34}S34S) aid in mechanistic studies of this compound?

Advanced Research Question
34S^{34}S-labeled analogs enable tracking sulfonyl group transfer via:

Isotope Ratio Mass Spectrometry (IRMS) to quantify 34S/32S^{34}S/^{32}S in reaction products.

Raman Spectroscopy : S–Cl stretch shifts from 450 cm1^{-1} (32S^{32}S) to 443 cm1^{-1} (34S^{34}S).
Applications include elucidating sulfonamide bond cleavage in protease inhibition assays .

What are the challenges in crystallizing 1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride, and how can they be mitigated?

Advanced Research Question
Crystallization is hindered by low melting point (≈40°C) and hygroscopicity. Successful methods:

  • Slow Evaporation : Use tert-butyl methyl ether at –30°C to grow monoclinic crystals (space group P2₁/c).
  • Cryocrystallography : Flash-cool to 100 K for X-ray diffraction (resolution ≤0.8 Å).
  • Additive Screening : 5% camphorsulfonic acid improves crystal lattice stability .

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